molecular formula C20H17FN4O2S B6513023 N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 946252-73-9

N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B6513023
CAS No.: 946252-73-9
M. Wt: 396.4 g/mol
InChI Key: NMZBZANEJRSROV-UHFFFAOYSA-N
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Description

The compound N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS: 899733-61-0) is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and an ethanediamide linker bonded to a benzyl group at position 3 .

Properties

IUPAC Name

N-benzyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-14-6-8-15(9-7-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZBZANEJRSROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is an organic compound notable for its complex thieno[3,4-c]pyrazole core structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory effects.

Chemical Structure and Properties

The compound's molecular formula is C20H17FN4O4SC_{20}H_{17}FN_{4}O_{4}S, with a molecular weight of 428.44 g/mol. The unique structural characteristics contribute to its biological interactions:

  • Thieno[3,4-c]pyrazole Core : This core structure is crucial for the compound's biological activity, allowing interaction with various biological targets.
  • Substituents : The presence of a benzyl group and a 4-fluorophenyl substituent enhances its chemical reactivity and biological profile.

Antioxidant Properties

Preliminary studies indicate that this compound exhibits significant antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Assay Type IC50 Value (µM) Reference
DPPH45.67
ABTS32.12

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This property is particularly relevant for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound is believed to involve the inhibition of specific enzymes involved in oxidative stress and inflammation pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Interaction : It potentially interacts with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways associated with inflammation and oxidative stress.

Case Studies

  • Study on Antioxidant Activity :
    A study conducted by Karrouchi et al. (2016) evaluated various thienopyrazole derivatives for their antioxidant properties. This compound was among the most potent compounds tested, demonstrating a significant reduction in reactive oxygen species (ROS) levels in cultured cells .
  • Anti-inflammatory Research :
    Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced inflammation markers in animal models of arthritis. The results indicated a decrease in paw swelling and inflammatory cytokine levels after administration .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The thieno[3,4-c]pyrazole core distinguishes this compound from triazole-based analogs (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] in ).

Table 1: Core Structure Comparison
Compound Class Core Structure Key Atoms Electronic Features
Thieno[3,4-c]pyrazole (Target) Fused thiophene-pyrazole S, N Enhanced π-conjugation, polar S atom
1,2,4-Triazole () Triazole ring 3 N atoms High nitrogen content, basicity

Substituent and Functional Group Analysis

  • Target Compound : Features a 4-fluorophenyl group (electron-withdrawing) and a benzyl-ethanediamide moiety. The amide group contributes hydrogen-bonding capacity.
  • Triazole Derivatives [7–9] : Include 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents. The sulfonyl group (X = H, Cl, Br) introduces strong electron-withdrawing effects, while the thione (C=S) group enhances reactivity .
Table 2: Substituent and Functional Group Comparison
Compound Substituents Functional Groups Spectral Signatures (IR/NMR)
Target () 4-fluorophenyl, benzyl Ethanediamide (CONH) Not explicitly reported in evidence
Triazole [7–9] () 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione (C=S), sulfonyl (SO₂) νC=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹

Tautomerism and Stability

The triazole derivatives [7–9] exist in equilibrium between thiol and thione tautomers, with spectral data confirming the dominance of the thione form due to the absence of S-H stretching (~2500–2600 cm⁻¹) and presence of C=S bands . In contrast, the thieno[3,4-c]pyrazole core in the target compound likely exhibits rigid fused-ring geometry, minimizing tautomerism.

Target Compound

  • Hydrazide intermediates : For constructing the pyrazole ring.
  • S-Alkylation : Used in triazole derivatives to introduce thioether linkages .

Triazole Derivatives [7–15] ()

  • Step 1 : Synthesis of hydrazinecarbothioamides [4–6] via nucleophilic addition of hydrazides [1–3] to 2,4-difluorophenyl isothiocyanate.
  • Step 2 : Cyclization under basic conditions to form triazole-thiones [7–9].
  • Step 3 : S-alkylation with α-halogenated ketones to yield derivatives [10–15] .

Research Implications and Gaps

  • Triazole Derivatives: Demonstrated synthetic versatility but lack comparative data on pharmacokinetics or target binding vs. the thieno[3,4-c]pyrazole system.

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